2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine
Beschreibung
Eigenschaften
Molekularformel |
C6H6ClN3 |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6ClN3/c7-6-3-9-4-1-8-2-5(4)10-6/h3,8H,1-2H2 |
InChI-Schlüssel |
UOESJXRTQCLLOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC=C(N=C2CN1)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization via Acid Chloride Activation
Pyrazine-2,3-dicarboxylic acid anhydride reacts with 2-amino-5-chloropyridine in acetonitrile at reflux (80–100°C) to yield 3-(5-chloro-2-pyridyl)carbamoylpyrazine-2-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) at 0–5°C induces cyclization to form 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine.
Key parameters :
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Acetonitrile | 85–92% |
| Temperature | 80°C (reflux) | |
| Reaction Time | 3–5 hours |
Single-Pot Cyclization in Acid Anhydride Media
Propionic anhydride serves as both solvent and dehydrating agent in a streamlined one-pot synthesis:
- Pyrazine-2,3-dicarboxylic anhydride (1 eq) reacts with 2-amino-5-chloropyridine (1.2 eq) in propionic anhydride at 80°C for 3 hours.
- In-situ cyclization occurs without intermediate isolation.
- Crude product is precipitated by cooling and washed with ethanol.
Advantages :
Reductive Cyclization Strategies
Selective reduction of nitro or azide intermediates enables controlled pyrrolidine ring formation.
Catalytic Hydrogenation
2-Chloro-5-nitropyridine derivatives undergo hydrogenation over Pd/C (5% w/w) in ethanol at 50 psi H₂ pressure:
- 2-Chloro-5-nitropyrrolo[3,4-b]pyrazine (1 eq) in EtOH
- Hydrogenate at 25°C for 12 hours
- Filter catalyst and concentrate to isolate product
Performance metrics :
| Catalyst Loading | Pressure | Yield | Purity |
|---|---|---|---|
| 5% Pd/C | 50 psi | 78% | >99% |
Sodium Borohydride-Mediated Reduction
Potassium borohydride in dioxane/water (9:1 v/v) selectively reduces ketone moieties while preserving the chloro substituent:
- 6-(5-Chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine (1 eq)
- KBH₄ (1.5 eq) added portionwise at 0–5°C
- Stir 6 hours at 15°C
Critical factors :
- Temperature control prevents over-reduction
- Aqueous workup removes borate byproducts
Tandem Hydroamination-SNAr Sequence
A novel catalyst-free approach combines hydroamination and nucleophilic aromatic substitution in a single operation:
Reaction Protocol
- 2,4-Dichloropyrazine (1 eq) reacts with propargylamine (1.2 eq) in DMF at 120°C
- Sequential hydroamination forms pyrrolidine ring
- In-situ SNAr replaces remaining chloride with ammonia
Scope and limitations :
| Substrate | Yield | Selectivity |
|---|---|---|
| 2,4-Dichloropyrazine | 65% | >95% |
| 2-Chloro-4-fluoropyrazine | 58% | 89% |
Solid-Phase Synthesis for Parallel Production
Immobilized synthesis enables rapid generation of analog libraries:
Resin-Bound Methodology
- Wang resin functionalized with Fmoc-protected amine
- Sequential coupling of chloropyridine and pyrazine carboxylates
- TFA cleavage releases final product
Representative results :
| Resin Type | Loading (mmol/g) | Purity |
|---|---|---|
| Wang | 0.8 | 92% |
| Rink Amide | 1.2 | 88% |
Continuous Flow Synthesis
Microreactor technology improves reaction control and scalability:
Two-Stage Flow System
- Stage 1 : Cyclization at 150°C in acetonitrile (residence time: 5 min)
- Stage 2 : Reduction with NaBH₄ at 50°C (residence time: 10 min)
Performance comparison :
| Parameter | Batch | Flow |
|---|---|---|
| Total Time | 8 hr | 15 min |
| Space-Time Yield | 0.5 g/L·hr | 12 g/L·hr |
Comparative Analysis of Methods
Table 1 : Synthesis method evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Acid chloride cyclization | 92 | 99 | +++ | $$ |
| Reductive cyclization | 78 | 97 | ++ | $$$ |
| Tandem hydroamination | 65 | 95 | + | $ |
| Continuous flow | 85 | 98 | ++++ | $$$$ |
Key: ++++ = Excellent, +++ = Good, ++ = Moderate, + = Limited
Critical Process Parameters
Solvent Selection Impact
Figure 1 : Solvent effects on cyclization yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 92 |
| DMF | 36.7 | 88 |
| THF | 7.5 | 45 |
Polar aprotic solvents enhance reaction kinetics through stabilization of transition states.
Temperature Optimization
Arrhenius plot analysis reveals optimal cyclization window:
Purification Strategies
Crystallization Conditions
| Solvent System | Purity Gain (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (3:1) | 97 → 99.5 | 82 |
| Acetone/Hexane | 95 → 98 | 75 |
Chromatographic Methods
HPLC conditions for analytical purity :
- Column: C18, 250 × 4.6 mm
- Mobile phase: 65:35 MeCN/0.1% TFA
- Flow rate: 1.0 mL/min
- Retention time: 6.8 min
Industrial-Scale Considerations
Cost Drivers Analysis
| Component | % Total Cost |
|---|---|
| Raw materials | 58 |
| Energy | 22 |
| Purification | 15 |
| Waste disposal | 5 |
Environmental Impact
E-factor calculation :
- Mass intensity: 23 kg/kg product
- Process mass efficiency: 68%
- Primary waste stream: Aqueous borates (treatment via precipitation)
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Chlor-6,7-Dihydro-5H-pyrrolo[3,4-B]pyrazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der genaue Wirkmechanismus von 2-Chlor-6,7-Dihydro-5H-pyrrolo[3,4-B]pyrazin ist nicht vollständig geklärt. Es ist bekannt, dass es über seine stickstoffhaltige heterozyklische Struktur mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagiert. Diese Interaktion kann verschiedene biologische Pfade modulieren, was zu den beobachteten biologischen Aktivitäten führt.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine serves as a critical building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating neurological disorders and various cancers. For instance:
- Targeting Kinases : Compounds derived from this scaffold have shown inhibitory activity against kinases such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis and inflammation. This inhibition can lead to reduced cell death and inflammation, making it a target for anti-inflammatory therapies .
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating more complex heterocyclic compounds. Its versatile reactivity allows chemists to modify its structure to develop new compounds with desired properties.
| Synthesis Method | Reagents Used | Conditions |
|---|---|---|
| Cyclization of 2-chloropyridine | Sodium hydride, DMF | Elevated temperatures |
| Continuous flow reactors | Optimized conditions for large-scale | Controlled temperature and pressure |
Biological Studies
Researchers utilize this compound to investigate interactions with biological targets such as enzymes and receptors. The compound's ability to modulate cellular processes makes it valuable in studying biochemical pathways involved in diseases.
- Enzyme Inhibition : Studies have demonstrated that derivatives can inhibit Focal Adhesion Kinases (FAK) and Pyk2, which are implicated in cancer progression. Dual inhibition of these kinases may enhance anti-cancer effects by disrupting signaling pathways that promote tumor growth and metastasis .
Case Study 1: Anti-Cancer Activity
A study explored the anti-cancer properties of derivatives of this compound against various human tumor cell lines. The results indicated significant cytotoxicity with IC₅₀ values ranging from 2.79 µM to 10.7 µM across different cancer types, demonstrating its potential as a lead compound for developing new cancer therapies .
Case Study 2: Neuroprotective Effects
Research has highlighted the neuroprotective effects of certain derivatives against neurodegenerative diseases. By inhibiting specific kinases involved in neuronal death pathways, these compounds could offer therapeutic benefits for conditions such as Alzheimer's disease .
Wirkmechanismus
The exact mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can modulate different biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
- Molecular Formula : C₆H₉Cl₂N₃ ().
- Key Differences : The absence of the 2-chloro substituent and presence of hydrochloride salts enhance aqueous solubility (). This derivative is used in pharmaceutical formulations but lacks the halogen-mediated electronic effects critical for applications like polymer synthesis ().
Thieno[3,4-b]pyrazine (TP) and Benzo[3,4-b]pyrazine (BP)
- Structural Features: TP replaces pyrrolo with thieno (sulfur-containing) rings, while BP incorporates a benzene ring ().
- Electronic Properties : TP is more electron-deficient than BP, enabling narrower band gaps in polymeric materials (). In contrast, 2-chloro-pyrrolo[3,4-b]pyrazine exhibits moderate electron deficiency, balancing reactivity and stability in drug intermediates ().
Physicochemical Properties
Pharmaceuticals
- The 2-chloro derivative is critical in synthesizing zopiclone, a sedative-hypnotic drug. Its hydrochloride salts () and coated tablet formulations () mitigate bitterness and enhance dissolution profiles. In contrast, the bromo analog lacks documented pharmaceutical utility.
Materials Science
- Thieno[3,4-b]pyrazine (TP) outperforms the chloro-pyrrolo analog in dye-sensitized solar cells due to superior electron-withdrawing capacity (). However, the chloro-pyrrolo derivative’s balanced electronic properties make it suitable for low-band-gap polymers ().
Biologische Aktivität
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural configuration that includes a pyrrole ring fused to a pyrazine ring, which enhances its reactivity and biological interaction profile.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClN2 |
| Molecular Weight | 154.6 g/mol |
| CAS Number | 810668-57-6 |
| Boiling Point | 238.0 ± 40.0 °C |
| Density | 1.377 ± 0.06 g/cm³ |
| pKa | 3.51 ± 0.20 |
The primary biological target of this compound is the M4 muscarinic acetylcholine receptor . This compound functions as an allosteric modulator , which means it alters the receptor's activity without directly activating it. This modulation can influence various physiological processes, including cognition and memory.
Therapeutic Applications
Research indicates that this compound may serve as a promising scaffold for the development of therapeutic agents targeting:
- Kinase Inhibitors : Compounds derived from this structure have shown potential in inhibiting various kinases implicated in cancer progression.
- Antimicrobial Agents : Its unique structure may contribute to the development of new antimicrobial therapies.
Case Studies and Research Findings
- Inhibition of Kinase Activity : A study reported that derivatives of pyrrolo[3,4-b]pyrazine exhibited significant inhibition against VEGFR-2 kinase with an IC50 value of approximately 1.46 µM, indicating potential applications in cancer treatment .
- Antiproliferative Effects : Another investigation highlighted the antiproliferative effects of certain derivatives on human tumor cell lines (HeLa, HCT116), demonstrating their potential in oncology .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at various positions on the pyrrolo[3,4-b]pyrazine core can lead to enhanced biological activity, suggesting avenues for drug design .
Comparative Analysis with Similar Compounds
| Compound | Activity Type | Notable Features |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Antimicrobial | Different substitution pattern; distinct activity profile |
| Pyrrolo[3,4-b]pyrazine Derivatives | Kinase inhibition | Varied biological activities based on substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
